Cas no 1698532-70-5 (2-methyl-2-1-(propan-2-yl)-1H-pyrazol-5-ylpropanoic acid)
2-methyl-2-1-(propan-2-yl)-1H-pyrazol-5-ylpropanoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-Methyl-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]propanoic acid
- EN300-1137910
- 1698532-70-5
- 2-Methyl-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]propanoicacid
- 1H-Pyrazole-5-acetic acid, α,α-dimethyl-1-(1-methylethyl)-
- 2-methyl-2-1-(propan-2-yl)-1H-pyrazol-5-ylpropanoic acid
-
- Inchi: 1S/C10H16N2O2/c1-7(2)12-8(5-6-11-12)10(3,4)9(13)14/h5-7H,1-4H3,(H,13,14)
- InChI Key: ZVARBQQJNNBQLA-UHFFFAOYSA-N
- SMILES: OC(C(C)(C)C1=CC=NN1C(C)C)=O
Computed Properties
- Exact Mass: 196.121177757g/mol
- Monoisotopic Mass: 196.121177757g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 226
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 55.1Ų
Experimental Properties
- Density: 1.10±0.1 g/cm3(Predicted)
- Boiling Point: 317.7±17.0 °C(Predicted)
- pka: 4.12±0.16(Predicted)
2-methyl-2-1-(propan-2-yl)-1H-pyrazol-5-ylpropanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1137910-0.05g |
2-methyl-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]propanoic acid |
1698532-70-5 | 95% | 0.05g |
$707.0 | 2023-10-26 | |
| Enamine | EN300-1137910-0.1g |
2-methyl-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]propanoic acid |
1698532-70-5 | 95% | 0.1g |
$741.0 | 2023-10-26 | |
| Enamine | EN300-1137910-0.25g |
2-methyl-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]propanoic acid |
1698532-70-5 | 95% | 0.25g |
$774.0 | 2023-10-26 | |
| Enamine | EN300-1137910-0.5g |
2-methyl-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]propanoic acid |
1698532-70-5 | 95% | 0.5g |
$809.0 | 2023-10-26 | |
| Enamine | EN300-1137910-1.0g |
2-methyl-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]propanoic acid |
1698532-70-5 | 1g |
$986.0 | 2023-05-23 | ||
| Enamine | EN300-1137910-2.5g |
2-methyl-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]propanoic acid |
1698532-70-5 | 95% | 2.5g |
$1650.0 | 2023-10-26 | |
| Enamine | EN300-1137910-5.0g |
2-methyl-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]propanoic acid |
1698532-70-5 | 5g |
$2858.0 | 2023-05-23 | ||
| Enamine | EN300-1137910-10.0g |
2-methyl-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]propanoic acid |
1698532-70-5 | 10g |
$4236.0 | 2023-05-23 | ||
| Enamine | EN300-1137910-1g |
2-methyl-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]propanoic acid |
1698532-70-5 | 95% | 1g |
$842.0 | 2023-10-26 | |
| Enamine | EN300-1137910-5g |
2-methyl-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]propanoic acid |
1698532-70-5 | 95% | 5g |
$2443.0 | 2023-10-26 |
2-methyl-2-1-(propan-2-yl)-1H-pyrazol-5-ylpropanoic acid Related Literature
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
Additional information on 2-methyl-2-1-(propan-2-yl)-1H-pyrazol-5-ylpropanoic acid
Compound CAS No. 1698532-70-5: 2-Methyl-2-(1-(Propan-2-Yl)-1H-Pyrazol-5-Yl)Propanoic Acid
The compound with CAS No. 1698532-70-5, known as 2-methyl-2-(1-(propan-2-yl)-1H-pyrazol-5-yl)propanoic acid, is a significant organic molecule in the field of chemical research and development. This compound belongs to the class of pyrazole derivatives, which are widely studied for their potential applications in pharmaceuticals, agrochemicals, and materials science. The molecule's structure consists of a pyrazole ring substituted with a methyl group and an isopropyl group, making it a versatile platform for further functionalization.
Recent studies have highlighted the importance of pyrazole derivatives in drug discovery, particularly due to their ability to modulate various biological targets such as kinases, ion channels, and nuclear receptors. The chemical structure of this compound plays a crucial role in its biological activity. The presence of the pyrazole ring contributes to its aromaticity and planarity, which are essential for interactions with biological macromolecules. Additionally, the substituents on the ring, such as the methyl and isopropyl groups, influence the compound's solubility, stability, and bioavailability.
In terms of synthesis, this compound can be prepared through various routes, including condensation reactions and Suzuki coupling. Researchers have explored efficient methodologies to synthesize this compound with high yield and purity. For instance, a recent study reported the use of a one-pot synthesis approach involving microwave-assisted conditions, which significantly reduced reaction time while maintaining product quality. Such advancements in synthetic chemistry are pivotal for scaling up production and ensuring consistent quality for downstream applications.
The biological activity of this compound has been extensively studied in recent years. In vitro assays have demonstrated its potential as an anti-inflammatory agent, with promising results in reducing cytokine production and inhibiting key inflammatory pathways. Furthermore, preclinical studies have shown that this compound exhibits selective activity against certain cancer cell lines, suggesting its potential as an anticancer drug candidate. These findings underscore the importance of further investigation into its mechanism of action and pharmacokinetic properties.
In addition to its therapeutic potential, this compound has also been explored for its applications in agrochemicals. Its ability to inhibit plant pathogens and enhance crop resilience has made it a subject of interest in agricultural research. Recent studies have focused on optimizing its formulation to improve stability under environmental conditions while maintaining efficacy against target pests and diseases.
The development of this compound aligns with the growing trend toward sustainable chemistry practices. Researchers have emphasized the importance of minimizing waste generation and utilizing renewable resources during synthesis. For example, green chemistry approaches such as catalytic hydrogenation and biocatalysis have been employed to reduce the environmental footprint of its production process.
In conclusion, CAS No. 1698532-70-5 represents a promising molecule with diverse applications across multiple industries. Its unique chemical structure, coupled with advancements in synthetic methodologies and biological research, positions it as a valuable asset in modern chemical innovation. As ongoing studies continue to unravel its full potential, this compound is expected to play a significant role in addressing pressing challenges in healthcare and agriculture.
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